molecular formula C19H24N6O B5229243 [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol

[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol

Cat. No.: B5229243
M. Wt: 352.4 g/mol
InChI Key: XMNNYVCBSXVLKD-UHFFFAOYSA-N
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Description

[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol is a complex organic compound that features a combination of pyrazole, phenyl, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the phenyl group. The piperidine ring is then synthesized and attached to the pyrazole-phenyl intermediate. Finally, the triazole ring is introduced, and the methanol group is added to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new treatments for diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [1-[(3-Pyrazol-1-ylphenyl)methyl]piperidine]
  • [1-[(3-Pyrazol-1-ylphenyl)methyl]triazole]
  • [1-[(3-Pyrazol-1-ylphenyl)methyl]methanol]

Uniqueness

Compared to similar compounds, [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol stands out due to its combination of multiple functional groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

[1-[[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c26-15-18-14-24(22-21-18)13-16-5-9-23(10-6-16)12-17-3-1-4-19(11-17)25-8-2-7-20-25/h1-4,7-8,11,14,16,26H,5-6,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNNYVCBSXVLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)CO)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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